molecular formula C16H18N4O5S B7131770 N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide

N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide

Cat. No.: B7131770
M. Wt: 378.4 g/mol
InChI Key: GKQDTGFNKIWOMK-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is an organic compound with a complex structure that includes a pyrrole ring, an oxadiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10-19-20-16(25-10)14-7-13(9-17-14)26(21,22)18-8-11-6-12(23-2)4-5-15(11)24-3/h4-7,9,17-18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDTGFNKIWOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CN2)S(=O)(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the 2,5-dimethoxybenzyl group to the pyrrole-oxadiazole-sulfonamide intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole or oxadiazole rings.

    Reduction: Reduced forms of the oxadiazole or sulfonamide groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Biology: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a sulfonamide group, which imparts distinct chemical and biological properties not found in simpler analogs.

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